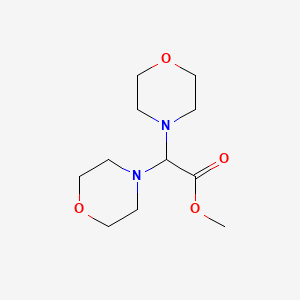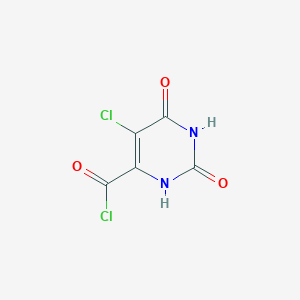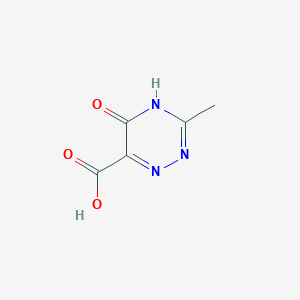![molecular formula C6H3ClS2 B13120737 2-Chlorothieno[2,3-b]thiophene](/img/structure/B13120737.png)
2-Chlorothieno[2,3-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorothieno[2,3-b]thiophene is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a chlorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothieno[2,3-b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorothiophene with a suitable dienophile in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorothieno[2,3-b]thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmospheres.
Substitution: Sodium amide, sodium alkoxide; reactions often require polar aprotic solvents and elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Amino, alkoxy derivatives.
Scientific Research Applications
2-Chlorothieno[2,3-b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and conductive polymers for electronic devices.
Mechanism of Action
The mechanism by which 2-Chlorothieno[2,3-b]thiophene exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic field-effect transistors and photovoltaic cells.
Comparison with Similar Compounds
Thieno[2,3-b]thiophene: Similar structure but lacks the chlorine atom, leading to different reactivity and properties.
Thieno[3,2-b]thiophene: Another isomer with a different arrangement of the thiophene rings, resulting in distinct electronic properties.
2-Bromothieno[2,3-b]thiophene: Similar to 2-Chlorothieno[2,3-b]thiophene but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in organic synthesis and materials science .
Properties
Molecular Formula |
C6H3ClS2 |
|---|---|
Molecular Weight |
174.7 g/mol |
IUPAC Name |
5-chlorothieno[2,3-b]thiophene |
InChI |
InChI=1S/C6H3ClS2/c7-5-3-4-1-2-8-6(4)9-5/h1-3H |
InChI Key |
GQQPCJVBTUNUMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13120673.png)
![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)
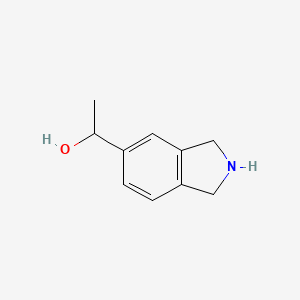
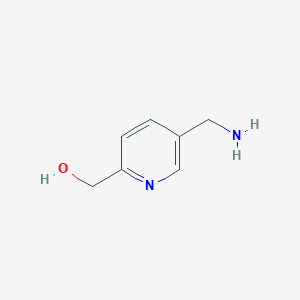


![(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid](/img/structure/B13120718.png)
